5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester
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Overview
Description
5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester is a heterocyclic compound that combines the structural features of triazole and thiazine rings. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester typically involves the reaction of 1,2,4-triazole-5-thiones with dimethyl acetylene dicarboxylate in the presence of toluene as a solvent under reflux conditions . This method allows for the formation of the triazolo-thiazine ring system through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to scale up the synthesis process. The use of continuous flow reactors and microwave-assisted synthesis are potential methods for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the triazole or thiazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazolo-thiazine derivatives .
Scientific Research Applications
5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its pharmacological properties are being explored for the treatment of various diseases, including infections and cancer.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. The triazole and thiazine rings allow the compound to form hydrogen bonds and other interactions with target proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester is unique due to its specific fusion of triazole and thiazine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities set it apart from other similar compounds .
Properties
CAS No. |
1120258-96-9 |
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Molecular Formula |
C8H9N3O3S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
methyl 2-(7-oxo-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-yl)acetate |
InChI |
InChI=1S/C8H9N3O3S/c1-14-6(12)2-5-3-15-8-9-4-10-11(8)7(5)13/h4-5H,2-3H2,1H3 |
InChI Key |
NZIAIRDVMSDSIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CSC2=NC=NN2C1=O |
Origin of Product |
United States |
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